molecular formula C22H19FN2O4 B270965 N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Katalognummer B270965
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: YQWWIHNYWZYGJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as FLI-06, is a small molecule inhibitor that has shown potential in scientific research.

Wirkmechanismus

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as an inhibitor of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and survival. The Wnt/β-catenin pathway is often dysregulated in cancer cells, leading to uncontrolled cell growth. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide inhibits the pathway by binding to the protein TBL1XR1, which is involved in the degradation of β-catenin. By inhibiting TBL1XR1, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide prevents the degradation of β-catenin, leading to the inhibition of the Wnt/β-catenin pathway.
Biochemical and Physiological Effects
N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to have several biochemical and physiological effects. In cancer cells, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide inhibits cell growth and induces apoptosis. It also reduces the expression of genes involved in cell proliferation and survival. In neurodegenerative diseases, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been shown to reduce the accumulation of toxic proteins, such as amyloid-beta and alpha-synuclein, which are associated with disease progression.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to use in cell culture and animal models. It has also been shown to have low toxicity, which is important for studying its effects on cells and animals. However, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide research. One area of interest is the development of more effective N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide analogs that have improved solubility and half-life. Another area of interest is the study of N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in combination with other drugs, to determine if it has synergistic effects. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide could also be studied in other disease models, such as autoimmune diseases and infectious diseases, to determine its potential therapeutic applications. Finally, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide could be studied in clinical trials to determine its safety and efficacy in humans.
Conclusion
In conclusion, N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a small molecule inhibitor that has shown potential in scientific research. It has been studied for its potential in cancer and neurodegenerative diseases, and has several advantages for lab experiments. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide inhibits the Wnt/β-catenin signaling pathway by binding to TBL1XR1, leading to the inhibition of cell growth and induction of apoptosis. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has several biochemical and physiological effects, and has potential for future research in the development of more effective analogs and the study of other disease models.

Synthesemethoden

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis method has been described in several scientific publications, including a paper by Zhang et al. (2015). The process involves the reaction of 4-fluoroaniline, 4-nitrophenyl isocyanate, and cyclopentadiene to form the intermediate compound. The intermediate is then reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione to form N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been used in several scientific research studies, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has also been studied for its potential in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Eigenschaften

Produktname

N-{4-[(4-fluorophenyl)carbamoyl]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Molekularformel

C22H19FN2O4

Molekulargewicht

394.4 g/mol

IUPAC-Name

N-[4-[(4-fluorophenyl)carbamoyl]phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C22H19FN2O4/c23-13-3-7-15(8-4-13)24-20(26)11-1-5-14(6-2-11)25-21(27)18-12-9-16-17(10-12)29-22(28)19(16)18/h1-8,12,16-19H,9-10H2,(H,24,26)(H,25,27)

InChI-Schlüssel

YQWWIHNYWZYGJN-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)F)C(=O)O3

Kanonische SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)F)C(=O)O3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.